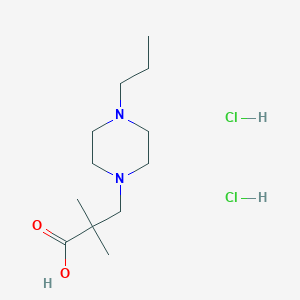![molecular formula C13H15N3O2 B1493736 2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1240678-56-1](/img/structure/B1493736.png)
2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not available, related compounds have been synthesized via Schiff bases reduction route . The synthesis involves the reaction of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not explicitly mentioned in the literature .Aplicaciones Científicas De Investigación
Antifungal Applications
Research has demonstrated the antifungal effects of certain pyrimidine derivatives. A study by Jafar et al. (2017) explored the antifungal effect of 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).
Anticancer Activities
The synthesis and evaluation of pyrimidine derivatives as anticancer agents have been a focus of recent studies. Tiwari et al. (2016) reported the synthesis of novel thiadiazolopyrimidine derivatives with significant in vitro anticancer activities against multiple human tumor cell lines (Tiwari et al., 2016).
Analgesic and Anti-inflammatory Activities
Several studies have synthesized and tested pyrimidine derivatives for their analgesic and anti-inflammatory properties. For example, Antre et al. (2011) developed new chemical entities containing pyrazolone and amino pyrimidine moieties, showing activities comparable to standard drugs in anti-inflammatory, analgesic, and antipyretic screenings (Antre et al., 2011). Similarly, Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, showing significant analgesic and anti-inflammatory activities (Alagarsamy et al., 2007).
Interaction with Proteins
Studies on the interaction of pyrimidine derivatives with proteins have been conducted to understand their mechanism of action. Meng et al. (2012) investigated the interaction of p-hydroxycinnamic acid amides with bovine serum albumin (BSA), providing insights into the binding and potential pharmacokinetic properties of these compounds (Meng et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSBVFDZXTITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)